2-Thiazolamine, 5-chloro-N-methyl- (CMAT) is a metabolite of the herbicide N-(5-chloro-4-methyl-2-thiazolyl) propanamide (CMPT). [] It is formed through the hydroxylation of the methyl group on the thiazole ring, followed by further degradation. This metabolic pathway is of interest due to its role in the species selectivity of CMPT. [] CMAT is also a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. []
5-chloro-N-methyl-1,3-thiazol-2-amine is a nitrogen-containing heterocyclic compound characterized by its five-membered ring structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C₅H₆ClN₃S, and it has a molecular weight of 148.61 g/mol. The compound's unique structure allows it to serve as a building block in the synthesis of more complex thiazole derivatives, which are significant in numerous chemical reactions and catalysis.
5-chloro-N-methyl-1,3-thiazol-2-amine is classified under thiazole derivatives, which are known for their diverse biological activities. Thiazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The compound can be synthesized through various chemical methods that involve chlorination processes and reactions with thiourea derivatives .
The synthesis of 5-chloro-N-methyl-1,3-thiazol-2-amine typically involves the chlorination of 2-aminothiazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the 5-position of the thiazole ring.
The molecular structure of 5-chloro-N-methyl-1,3-thiazol-2-amine features a thiazole ring with a methyl group attached to the nitrogen at position 1 and a chlorine atom at position 5. The structural formula can be represented as follows:
Key structural data include:
5-chloro-N-methyl-1,3-thiazol-2-amine is involved in several chemical reactions:
Reaction Type | Reagent | Product Type |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Reduced thiazole derivatives |
Substitution | Amines, thiols | Amino or thiol-substituted thiazoles |
The mechanism of action for 5-chloro-N-methyl-1,3-thiazol-2-amine primarily relates to its biological activities:
Research continues into understanding the precise mechanisms by which this compound exerts its biological activities .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can provide further insight into its physical and chemical characteristics .
5-chloro-N-methyl-1,3-thiazol-2-amine has several notable applications:
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in numerous therapeutic agents. This aromatic system facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic effects, underpinning its broad utility in drug design. Thiazole-containing compounds exhibit enhanced metabolic stability and favorable bioavailability, making them ideal candidates for addressing complex disease pathways. The structural and electronic adaptability of the thiazole nucleus allows for strategic modifications, enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity across therapeutic areas, from antimicrobials to anticancer agents.
Thiazole derivatives occupy a prominent position in modern pharmacotherapeutics, serving as core structural components in drugs targeting multiple disease states. Their significance is exemplified by several FDA-approved agents: the antidiabetic drug pioglitazone (incorporating a thiazolidinedione variant) exploits thiazole’s ability to modulate PPARγ receptors [10], while the antibiotic penicillin G leverages the fused thiazolidine ring for bactericidal activity. Recent research underscores thiazole’s capacity to inhibit critical enzymes and receptors, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). For instance, novel thiazole-based hybrids demonstrate dual EGFR/VEGFR-2 inhibition, with compounds 11d and 11f exhibiting potent antiproliferative activity (GI~50~ = 27–30 nM) against cancer cell lines, surpassing the reference drug erlotinib [4]. Beyond oncology, thiazole derivatives like the multitarget hybrids reported by Hussain et al. simultaneously inhibit acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and cyclooxygenase-2 (COX-2), addressing the multifactorial pathology of Alzheimer’s disease [1]. This multitarget engagement is achievable due to thiazole’s capacity to serve as a planar, electron-rich bioisostere for pyridine or phenyl rings, enabling interactions with diverse binding pockets. Table 1 summarizes key structural and pharmacological attributes of select thiazole-based drugs.
Table 1: Representative Thiazole-Containing Bioactive Agents
Compound | Therapeutic Category | Key Biological Targets | Structural Features |
---|---|---|---|
Pioglitazone | Antidiabetic | PPARγ agonist | Thiazolidinedione core |
Sunitinib | Anticancer | VEGFR-2/PDGFR inhibitor | Thiazole-amide scaffold |
5-Chloro-N-methyl-1,3-thiazol-2-amine | Multitarget lead | AChE, VEGFR-2, DNA gyrase | Chloro-substituted thiazole with methylamine |
Tiazofurin | Antineoplastic | IMP dehydrogenase inhibitor | Glycosylated thiazole carboxamide |
5-Chloro-N-methyl-1,3-thiazol-2-amine (Chemical Formula: C~4~H~5~ClN~2~S; Molecular Weight: 134.59 g/mol [9]) integrates three strategically positioned functional groups onto the thiazole nucleus, each contributing distinct physicochemical and biological properties. The systematic name identifies the core heterocycle (1,3-thiazole), substituent positions (5-chloro, 2-methylamino), and amine methylation state. The 5-chloro substituent significantly influences the ring’s electronic character: chlorine’s strong electron-withdrawing effect reduces electron density at adjacent positions (C4 and C5), enhancing electrophilicity and facilitating nucleophilic interactions with target proteins. This modification correlates with improved metabolic stability and membrane permeability in related chlorothiazoles [2]. The N-methyl-2-amine group provides a hydrogen bond donor (N–H) and acceptor (=N–), crucial for forming key interactions with enzymes like DNA gyrase or VEGFR-2. Methylation of the amine mitigates rapid deamination—a common metabolic vulnerability—while retaining hydrogen-bonding capacity. Spectroscopic characterization confirms the compound’s structure: IR spectroscopy reveals N–H stretches near 3300 cm⁻¹ and C=N absorptions at ~1600 cm⁻¹ [9], while NMR would display distinct signals for the aromatic thiazole proton (C4–H, δ ~7.2 ppm) and the N-methyl group (δ ~3.0 ppm).
Functionally, this scaffold serves as a versatile building block for hybrid molecules. Its chloro group enables further derivatization via cross-coupling reactions (e.g., Suzuki coupling), while the secondary amine can be acylated or alkylated to extend molecular diversity. These features are exploited in multitarget ligands, such as thiazole-acetanilide hybrids like compound 10c, which exhibit submicromolar VEGFR-2 inhibition (IC~50~ = 0.104 µM) by engaging kinase hinge regions via the thiazole nitrogen and the amine’s hydrogen-bonding capability [6]. Similarly, chloro-thiazolamine motifs enhance antibacterial potency against E. coli and S. aureus by targeting DNA gyrase B, with IC~50~ values comparable to novobiocin (182–197 nM) [4]. Table 2 details its bioactivity profile across disease models.
Table 2: Documented Bioactivities of 5-Chloro-N-methyl-1,3-thiazol-2-amine-Derived Compounds
Biological Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Anticancer (VEGFR-2 inhibition) | HCT-116/MCF-7/HeLa cells | Compound 10c: IC~50~ = 0.104 µM; induces apoptosis via caspase-3/9 ↑ | [6] |
Antibacterial (DNA gyrase inhibition) | E. coli enzyme assay | IC~50~ = 182–197 nM (cf. novobiocin 170 nM); efficacy vs. Gram± bacteria | [4] |
Multitarget neuroprotection | In vitro AD targets | Hybrids inhibit AChE/MAO-B/COX-2; reduce oxidative stress | [1] |
Antioxidant | DPPH radical scavenging | 71–73% scavenging at 10 µM (cf. Trolox 78%) | [4] |
The therapeutic application of thiazoles has evolved dramatically from early serendipitous discoveries to rational, structure-based designs. The foundational breakthrough emerged in the 1940s with the identification of the penicillin structure, revealing a critical thiazolidine ring fused to β-lactam. This discovery underscored thiazole’s role in enabling irreversible transpeptidase inhibition, revolutionizing antibacterial therapy. In the 1950s–1970s, vitamin B~1~ (thiamine) studies highlighted how the thiazolium cation facilitates decarboxylation reactions, inspiring enzyme-targeted designs. The 1980s marked a pivotal shift toward synthetic optimization: tiazofurin, an inhibitor of inosine monophosphate dehydrogenase, demonstrated potent antileukemic activity by mimicking nicotinamide adenine dinucleotide (NAD), leveraging the thiazole-carboxamide moiety for binding specificity [5].
The 1990s–2000s witnessed the rise of thiazoles in managing metabolic disorders. Pioglitazone and rosiglitazone emerged as insulin sensitizers, where the thiazolidinedione ring acts as a pharmacophore for PPARγ activation, reducing insulin resistance in type 2 diabetes [10]. Concurrently, kinase inhibition became a major frontier: sunitinib’s approval (2006) featured a thiazole-amide scaffold inhibiting VEGFR-2 and PDGFR, validating thiazole as a key hinge-binding motif in tyrosine kinases. Modern research focuses on multitarget ligands and hybrid molecules. For Alzheimer’s disease, Hussain et al. engineered thiazolidinedione-thiazole hybrids that concurrently inhibit AChE (IC~50~ = 0.09–0.15 µM), MAO-B (IC~50~ = 0.008–0.04 µM), and COX-2 (IC~50~ = 0.48 µM), outperforming single-target agents by addressing cholinergic deficits, oxidative stress, and neuroinflammation simultaneously [1] [3]. In oncology, mimetics of sunitinib incorporate 5-chloro-N-methylthiazol-2-amine to enhance VEGFR-2 binding affinity, with compound 10c reducing tumor volume by 78% in murine breast cancer models [6]. This evolution—from natural product derivatives to rationally designed hybrids—illustrates how thiazole remains central to overcoming therapeutic challenges through structural innovation.
Table 3: Milestones in Thiazole-Based Drug Development
Era | Key Agents/Innovations | Therapeutic Impact | Structural Advancement |
---|---|---|---|
1940s | Penicillin (thiazolidine ring) | First broad-spectrum antibiotics | Bioactive fused thiazolidine-β-lactam system |
1980s | Tiazofurin | Antileukemic activity targeting IMP dehydrogenase | Glycosylation enabling NAD mimicry |
1990s–2000s | Pioglitazone/Rosiglitazone | PPARγ agonists for diabetes insulin resistance | Thiazolidinedione as a polar pharmacophore |
2006 | Sunitinib | Multikinase inhibitor for renal cell carcinoma | Thiazole-amide hinge binder |
2020s | Thiazole-thiazolidinedione hybrids (e.g., Hussain et al.) | Multitarget anti-Alzheimer agents | Hybridization for AChE/MAO-B/COX-2 inhibition |
Compound Nomenclature Summary:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1